Diethyl dodecyl(methyl)propanedioate

Description

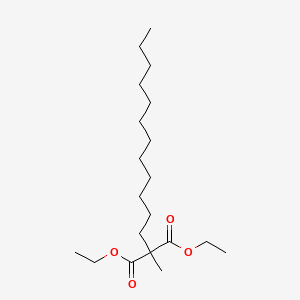

Diethyl dodecyl(methyl)propanedioate is a malonate-derived ester featuring a central propanedioate backbone substituted with a dodecyl (C12) chain and a methyl group. Its structure includes two ethyl ester moieties, rendering it a versatile intermediate in organic synthesis. For instance, describes the synthesis of diethyl 2-(methylamino)propanedioate via hydrogenation of a benzyl-protected intermediate, highlighting methodologies applicable to derivatives with varied substituents .

The compound’s lipophilic dodecyl chain likely enhances its solubility in nonpolar solvents and influences its physicochemical behavior, such as melting point and logP (partition coefficient). Such properties are critical in applications ranging from surfactants to pharmaceutical precursors.

Properties

CAS No. |

80403-57-2 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

diethyl 2-dodecyl-2-methylpropanedioate |

InChI |

InChI=1S/C20H38O4/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18(21)23-6-2)19(22)24-7-3/h5-17H2,1-4H3 |

InChI Key |

VAHLBDJLPMEESQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Diethyl 2-(Methylamino)propanedioate ()

- Structure: Central propanedioate ester with a methylamino (-NHCH₃) substituent.

- Synthesis: Prepared via hydrogenation of diethyl 2-(benzyl(methyl)amino)propanedioate using Pd-C catalyst under hydrogen pressure .

- Physicochemical Properties: 1H-NMR: Signals at δ 1.30 (ethyl CH₃), 2.46 (NCH₃), 4.25 (ester CH₂) . Polarity: The amino group introduces hydrogen-bonding capacity, increasing water solubility compared to purely alkyl-substituted analogs.

- Applications: Potential as a precursor for bioactive molecules due to the reactive amino group.

1,3-Diethyl 2-[(2-Methyl-4-oxoquinolin-3-yl)methyl]propanedioate ()

- Structure: Propanedioate ester with a quinoline-derived aromatic substituent.

- Synthesis: Recrystallized from ethanol with 69% yield, indicating moderate synthetic efficiency .

- Physicochemical Properties: LogP: Expected to be high due to the hydrophobic quinoline moiety, though exact data are unavailable. Thermal Stability: Bulky substituent may elevate melting/boiling points compared to aliphatic analogs.

- Applications: Likely used in medicinal chemistry given quinoline’s prevalence in drug scaffolds.

Diethyl Dodecanedioate ()

- Structure : Straight-chain diethyl ester of dodecanedioic acid (HOOC-(CH₂)₁₀-COOH).

- Physicochemical Properties :

- Applications : Utilized in polymer production and as a plasticizer due to its long aliphatic chain.

Comparative Data Table

Key Findings and Implications

- Structural Influence on Properties: Alkyl chains (e.g., dodecyl) enhance lipophilicity and thermal stability, while polar groups (e.g., methylamino) improve water solubility.

- Synthetic Efficiency : Hydrogenation () and recrystallization () are reliable methods for propanedioate derivatives, though yields vary with substituent complexity.

- Functional Versatility : Propanedioate esters serve as adaptable intermediates across industries, with substituents dictating their specific roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.